molecular formula C17H20N2O5 B2448227 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide CAS No. 898631-79-3

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide

Cat. No.: B2448227
CAS No.: 898631-79-3
M. Wt: 332.356
InChI Key: QFBDSKDZIQYHAF-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a trimethoxyphenyl group and a tetrahydrobenzo[c]isoxazole moiety

Properties

IUPAC Name

3,4,5-trimethoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-21-13-8-10(9-14(22-2)15(13)23-3)16(20)18-17-11-6-4-5-7-12(11)19-24-17/h8-9H,4-7H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBDSKDZIQYHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Trimethoxybenzoyl Chloride: This step involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) to form 3,4,5-trimethoxybenzoyl chloride.

    Synthesis of the Tetrahydrobenzo[c]isoxazole Intermediate: This intermediate can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-nitrobenzyl alcohol and a reducing agent like iron powder in acetic acid.

    Coupling Reaction: The final step involves the coupling of the 3,4,5-trimethoxybenzoyl chloride with the tetrahydrobenzo[c]isoxazole intermediate in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures would be essential to ensure consistency and safety in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group in the tetrahydrobenzo[c]isoxazole moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinones or carboxylic acids.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Pharmacology: Research into its effects on neurotransmitter systems and potential use as a neuroprotective agent.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide exerts its effects involves the inhibition of specific molecular targets such as enzymes and receptors. For example, it may inhibit tubulin polymerization, thereby disrupting microtubule formation and leading to cell cycle arrest in cancer cells. The compound may also interact with neurotransmitter receptors, modulating their activity and providing neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the tetrahydrobenzo[c]isoxazole moiety but shares the trimethoxyphenyl group.

    N-(4,5,6,7-Tetrahydrobenzo[c]isoxazol-3-yl)benzamide: Lacks the trimethoxy groups but contains the tetrahydrobenzo[c]isoxazole moiety.

    3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but differs in the amine linkage.

Uniqueness

3,4,5-Trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the tetrahydrobenzo[c]isoxazole moiety. This dual functionality provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Q & A

Basic: How can researchers optimize the synthesis of 3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the condensation of 3,4,5-trimethoxybenzoyl chloride with 4,5,6,7-tetrahydrobenzo[c]isoxazol-3-amine. Key considerations include:

  • Temperature Control : Reflux conditions (e.g., ethanol or methanol at 70–80°C) are critical for amide bond formation .
  • Catalysts : Use of triethylamine or similar bases to neutralize HCl byproducts during coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95% by HPLC) .
    Data Note : Yields range from 60–80% depending on solvent polarity and stoichiometric ratios of precursors .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of methoxy groups (δ 3.7–3.9 ppm) and tetrahydrobenzoisoxazole protons (δ 1.5–2.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% for biological assays) with C18 columns and acetonitrile/water mobile phases .
  • Melting Point Analysis : Typically 160–165°C, with deviations indicating impurities or polymorphic forms .

Basic: How should stability be assessed under varying laboratory conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Moisture Sensitivity : Store under inert gas (N₂/Ar) with molecular sieves; hygroscopicity tests show <5% mass gain at 80% relative humidity .
  • Oxidation/Reduction : Expose to H₂O₂ or NaBH₄ and track changes using UV-Vis spectroscopy (λmax ~270 nm) .

Advanced: What mechanistic insights exist regarding its interaction with biological targets?

Methodological Answer:

  • In Vitro Binding Assays : Fluorescence polarization assays reveal nanomolar affinity (IC₅₀ = 50–100 nM) for kinases like PI3K or tubulin, suggesting antiproliferative mechanisms .
  • Enzyme Inhibition : Pre-incubation with cytochrome P450 isoforms (CYP3A4/CYP2D6) assesses metabolic stability; >80% parent compound remains after 1 hour .
  • Molecular Docking : Computational models predict hydrogen bonding between methoxy groups and His87/Arg91 residues in target proteins .

Advanced: How can contradictions in biological activity data among structural analogs be resolved?

Methodological Answer:

  • Comparative SAR Studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) and test activity. For example:

    Analog Substituent Activity (IC₅₀)
    Parent3,4,5-OMe50 nM
    3,4-diOMe3,4-OMe200 nM
  • Computational Modeling : Molecular dynamics (MD) simulations explain reduced activity in analogs lacking the 5-methoxy group due to weakened hydrophobic interactions .

Advanced: How to design experiments comparing in vitro and in vivo efficacy?

Methodological Answer:

  • In Vitro : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT assays to determine IC₅₀. Include controls for apoptosis (Annexin V/PI staining) .
  • In Vivo : Administer orally (10–50 mg/kg) in xenograft models; monitor tumor volume and perform pharmacokinetic (PK) studies (Cmax = 1.2 µg/mL, t₁/₂ = 4.5 hours) .
  • Data Integration : Compare bioavailability (AUC₀–24h) and metabolite profiling (LC-MS) to identify discrepancies between models .

Advanced: What computational approaches predict target interactions and off-target effects?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., 1XM6 for tubulin). Score poses with binding energy < -8 kcal/mol .
  • Off-Target Prediction : SwissTargetPrediction identifies potential interactions with GPCRs (probability >70%) .
  • Toxicity Profiling : ADMET predictors (e.g., admetSAR) assess hepatotoxicity (probable) and hERG inhibition (low risk) .

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